N-[(1-aminocycloheptyl)methyl]-1-tert-butyl-5-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-[(1-aminocycloheptyl)methyl]-1-tert-butyl-5-methyl-1H-pyrazole-4-carboxamide is a synthetic compound with a complex structure It is characterized by the presence of a pyrazole ring, a tert-butyl group, and a cycloheptyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-aminocycloheptyl)methyl]-1-tert-butyl-5-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the tert-butyl group and the cycloheptyl moiety. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-[(1-aminocycloheptyl)methyl]-1-tert-butyl-5-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(1-aminocycloheptyl)methyl]-1-tert-butyl-5-methyl-1H-pyrazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-aminocycloheptyl)methyl]-1-tert-butyl-5-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-[(1-aminocycloheptyl)methyl]-2-(4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-1-yl)acetamide hydrochloride .
- Methyl 1-aminocyclopropanecarboxylate .
Uniqueness
N-[(1-aminocycloheptyl)methyl]-1-tert-butyl-5-methyl-1H-pyrazole-4-carboxamide is unique due to its specific structural features, such as the combination of a pyrazole ring with a cycloheptyl moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H30N4O |
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Molecular Weight |
306.4 g/mol |
IUPAC Name |
N-[(1-aminocycloheptyl)methyl]-1-tert-butyl-5-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C17H30N4O/c1-13-14(11-20-21(13)16(2,3)4)15(22)19-12-17(18)9-7-5-6-8-10-17/h11H,5-10,12,18H2,1-4H3,(H,19,22) |
InChI Key |
CIJIVLDWPNYGAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C(C)(C)C)C(=O)NCC2(CCCCCC2)N |
Origin of Product |
United States |
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